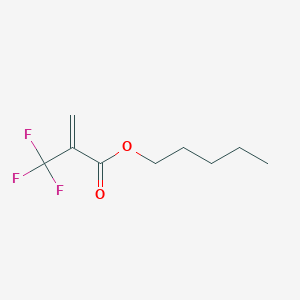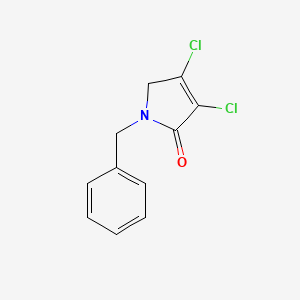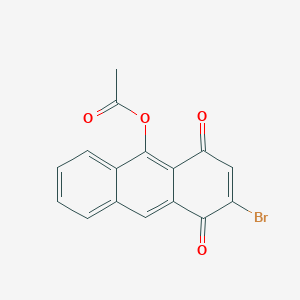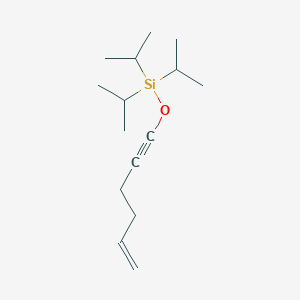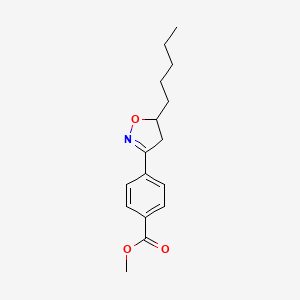
4-Bromocyclohepta-1,2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5Br It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromocyclohepta-1,2,4,6-tetraene can be achieved through several methods. One common approach involves the bromination of cycloheptatetraene. This reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions can be applied. Industrial production would likely involve large-scale bromination processes with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptatetraene or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cycloheptatetraenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
4-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic or nucleophilic interactions, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
4-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds, such as:
Cycloheptatetraene: The parent compound without the bromine substitution.
4-Chlorocyclohepta-1,2,4,6-tetraene: A similar compound with a chlorine atom instead of bromine.
4-Iodocyclohepta-1,2,4,6-tetraene: A compound with an iodine atom in place of bromine.
Propriétés
Numéro CAS |
827598-93-6 |
|---|---|
Formule moléculaire |
C7H5Br |
Poids moléculaire |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-3,5-6H |
Clé InChI |
HBQMKNOOEMDOOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


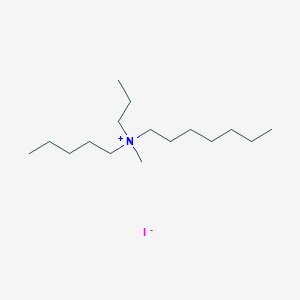
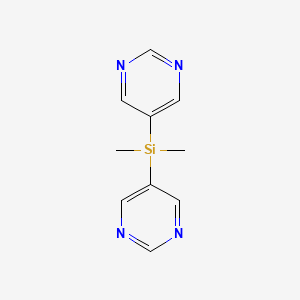
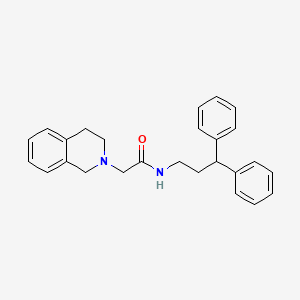
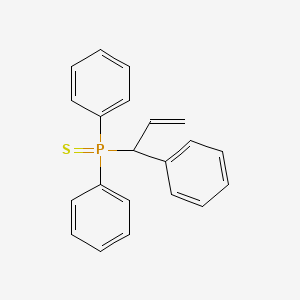
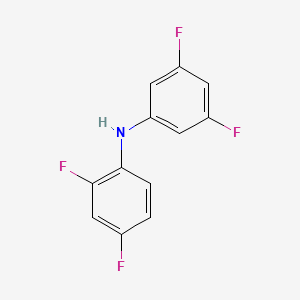
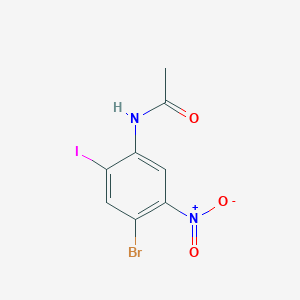
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
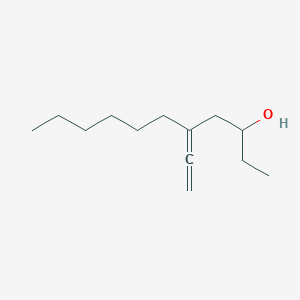
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
